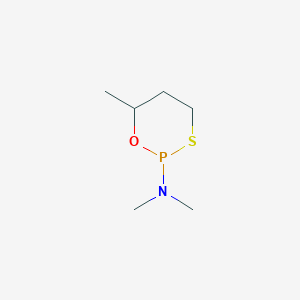
N,N,6-Trimethyl-1,3,2-oxathiaphosphinan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,6-Trimethyl-1,3,2-oxathiaphosphinan-2-amine is a chemical compound that belongs to the class of organophosphorus compounds It features a unique structure with a phosphorus atom bonded to an oxathiaphosphinan ring, which includes nitrogen and sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,6-Trimethyl-1,3,2-oxathiaphosphinan-2-amine typically involves the reaction of phosphorus trichloride with a suitable amine and a sulfur source. The reaction conditions often require a controlled environment, such as an inert atmosphere and specific temperature ranges, to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,6-Trimethyl-1,3,2-oxathiaphosphinan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phosphorus species.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
N,N,6-Trimethyl-1,3,2-oxathiaphosphinan-2-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which N,N,6-Trimethyl-1,3,2-oxathiaphosphinan-2-amine exerts its effects involves its interaction with molecular targets such as enzymes and metal ions. The compound can form stable complexes with these targets, influencing their activity and function. The pathways involved may include coordination chemistry and redox reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylamine: A simpler amine with three methyl groups attached to a nitrogen atom.
Phosphine oxides: Compounds with a phosphorus-oxygen double bond.
Sulfonamides: Compounds containing a sulfonyl group attached to an amine.
Uniqueness
N,N,6-Trimethyl-1,3,2-oxathiaphosphinan-2-amine is unique due to its oxathiaphosphinan ring structure, which includes both nitrogen and sulfur atoms. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Propriétés
Numéro CAS |
111862-79-4 |
|---|---|
Formule moléculaire |
C6H14NOPS |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
N,N,6-trimethyl-1,3,2-oxathiaphosphinan-2-amine |
InChI |
InChI=1S/C6H14NOPS/c1-6-4-5-10-9(8-6)7(2)3/h6H,4-5H2,1-3H3 |
Clé InChI |
HQDJYHLIEMRILE-UHFFFAOYSA-N |
SMILES canonique |
CC1CCSP(O1)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



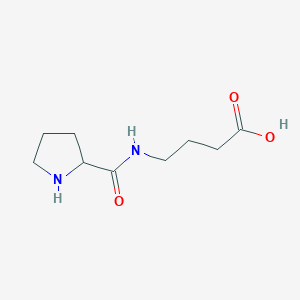
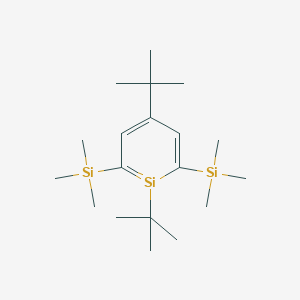
![2-[(Heptylselanyl)methyl]oxirane](/img/structure/B14307307.png)
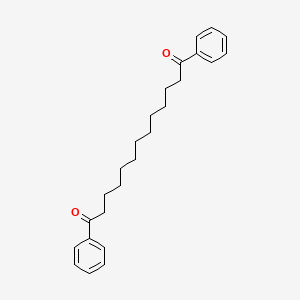
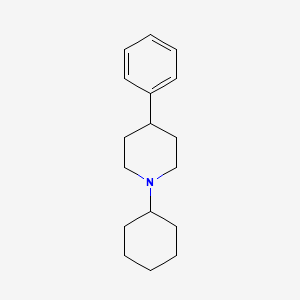
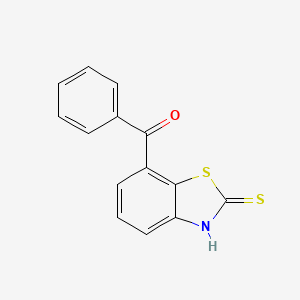
![2-{4-[(6-Methyldecyl)oxy]phenyl}-5-undecylpyridine](/img/structure/B14307322.png)

![(3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enal](/img/structure/B14307335.png)
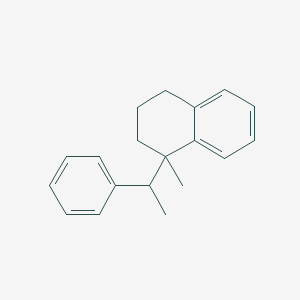
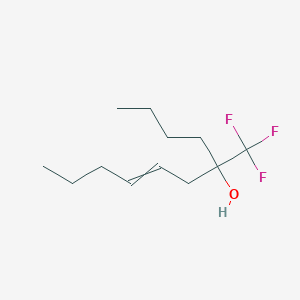
![5-[(4-Nitrophenyl)selanyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B14307347.png)

